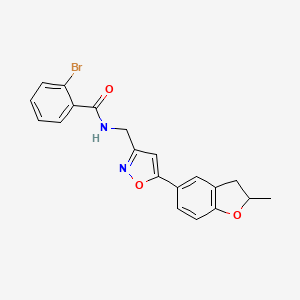

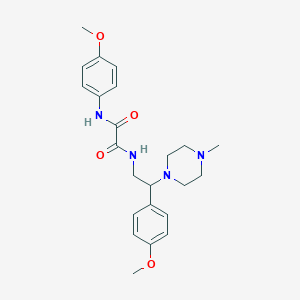

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as Praziquantel, and it has been extensively studied for its anti-parasitic activity.

Applications De Recherche Scientifique

Antimicrobial Agent

Benzimidazole derivatives, including 1-hydroxy-2-(4-methoxyphenyl)benzimidazole, have been extensively studied for their antimicrobial properties . They are known to inhibit the growth of various bacteria and fungi, making them potential candidates for treating infections. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring can enhance antimicrobial activity.

Anticancer Research

The benzimidazole core is a common feature in many anticancer agents. Research indicates that substituents on the benzimidazole ring, such as the 4-methoxyphenyl group, can significantly affect the compound’s ability to inhibit cancer cell growth . These compounds have been tested against various cancer cell lines, including lung, breast, and prostate cancer cells, showing promising results.

Organic Synthesis

In organic chemistry, 1-hydroxy-2-(4-methoxyphenyl)benzimidazole can serve as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including nucleophilic substitutions and condensations, to create a wide array of derivatives with potential biological activities .

Photodynamic Therapy

Benzimidazole derivatives are known to act as photosensitizers in photodynamic therapy (PDT). This application is particularly relevant in treating skin diseases, where the compound, upon activation by light, can generate reactive oxygen species to kill diseased cells .

Material Science

The unique properties of benzimidazole derivatives make them suitable for material science applications. They can be used in the synthesis of organic compounds that form part of supramolecular structures, which have implications in creating new materials with specific characteristics .

Pharmaceutical Development

The benzimidazole moiety is a key pharmacophore in the development of new pharmaceuticals. It is present in drugs that treat a range of conditions, from parasitic infections to hypertension. The 4-methoxyphenyl group in 1-hydroxy-2-(4-methoxyphenyl)benzimidazole could potentially be exploited to develop new drugs with improved efficacy and reduced side effects .

Propriétés

IUPAC Name |

1-hydroxy-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-18-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16(14)17/h2-9,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJILHRRSKZEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

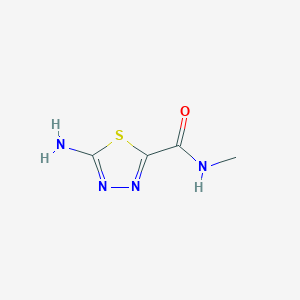

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)

![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)

![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)

![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)

![4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B2885097.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)

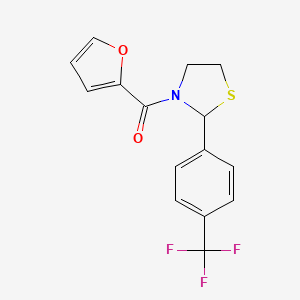

![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885106.png)